1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one
Description
Properties
CAS No. |
62772-97-8 |
|---|---|
Molecular Formula |
C8H11F3O2 |
Molecular Weight |
196.17 g/mol |
IUPAC Name |
1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one |
InChI |
InChI=1S/C8H11F3O2/c1-5(2)3-6(12)4-7(13)8(9,10)11/h4-5,13H,3H2,1-2H3 |
InChI Key |
JBWWJROTMONGQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C=C(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one typically involves the introduction of trifluoromethyl groups into a suitable precursor molecule. One common method is the reaction of a suitable enone precursor with trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of 1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The enone system can be reduced to form saturated alcohols or alkanes.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation, and reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or carboxylic acids, while reduction of the enone system may produce saturated alcohols or alkanes .
Scientific Research Applications
1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, while the hydroxy and enone groups facilitate interactions with enzymes and receptors. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-trifluoro-2-hydroxy-6-methylhepta-2,5-dien-4-one
- 6-chloro-1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one
- 4-amino-6-methyl-1,1,1-trifluorohepta-3,5-dien-2-one
Uniqueness
1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one is unique due to its specific combination of trifluoromethyl groups, hydroxy group, and enone system.
Biological Activity
1,1,1-Trifluoro-2-hydroxy-6-methylhept-2-en-4-one (CAS No. 62772-97-8) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in various fields.
- Molecular Formula : C8H11F3O2
- Molecular Weight : 196.167 g/mol
- Structure : The compound features a trifluoromethyl group, a hydroxyl group, and a conjugated double bond system which may influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of 1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one has been investigated in several studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted by researchers at CymitQuimica demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard microbiological techniques.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In vitro studies have shown that 1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one can modulate inflammatory responses. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. These findings suggest that the compound could be beneficial in conditions characterized by excessive inflammation.
The mechanisms underlying the biological activities of 1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one are not fully elucidated but may involve:
- Inhibition of Enzyme Activity : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Modulation of Cell Signaling Pathways : It may interfere with signaling pathways related to inflammation and immune response.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : In a clinical setting, a formulation containing 1,1,1-trifluoro-2-hydroxy-6-methylhept-2-en-4-one was tested against skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to control groups.
- Inflammation Model Study : In animal models of arthritis, administration of the compound resulted in reduced swelling and joint damage, indicating its potential as an anti-inflammatory treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
